N'-{[(4-bromophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-bromophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was originally developed as an anti-cancer drug, but its mechanism of action has also been investigated in other disease areas such as cardiovascular and autoimmune diseases.
Wirkmechanismus
BAY 43-9006 inhibits the RAF/MEK/ERK signaling pathway by binding to the ATP-binding site of RAF kinase. This prevents the phosphorylation and activation of downstream effectors such as MEK and ERK, which are involved in cell proliferation and survival. By inhibiting this pathway, BAY 43-9006 can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
BAY 43-9006 has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BAY 43-9006 is its specificity for the RAF/MEK/ERK signaling pathway, which makes it a useful tool for studying this pathway in vitro and in vivo. However, its potency and selectivity can also be a limitation, as it may not be effective against all cancer types or in all patients.
Zukünftige Richtungen
There are several future directions for research on BAY 43-9006. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the investigation of BAY 43-9006 in other disease areas such as cardiovascular and autoimmune diseases. Finally, there is ongoing research into the development of new RAF kinase inhibitors with improved potency and selectivity.
Synthesemethoden
The synthesis of BAY 43-9006 involves several steps, starting with the reaction of 4-bromopyridine with potassium tert-butoxide to form 4-pyridyl potassium salt. This is then reacted with N-(4-chloro-3-trifluoromethylphenyl)sulfonyl chloride to form N-{[(4-chloro-3-trifluoromethylphenyl)sulfonyl]oxy}-4-pyridinecarboximidamide. Finally, this intermediate is reacted with sodium bromide to form BAY 43-9006.
Wissenschaftliche Forschungsanwendungen
BAY 43-9006 has been extensively studied for its potential therapeutic applications in cancer, cardiovascular and autoimmune diseases. In cancer, it has been shown to inhibit the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer cells. This pathway plays a critical role in cell proliferation, differentiation, and survival, making it an attractive target for cancer therapy.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-bromobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3S/c13-10-1-3-11(4-2-10)20(17,18)19-16-12(14)9-5-7-15-8-6-9/h1-8H,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHYBDHDSUHELX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)ON=C(C2=CC=NC=C2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)O/N=C(/C2=CC=NC=C2)\N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.